

# Finerenone's Efficacy in Chronic Kidney Disease: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of Finerenone's performance across different stages of chronic kidney disease (CKD), supported by data from landmark clinical trials.

Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist (MRA), has emerged as a key therapeutic agent in the management of chronic kidney disease (CKD) associated with type 2 diabetes (T2D). Its efficacy in reducing the risk of CKD progression and cardiovascular events has been established in two pivotal phase III clinical trials: FIDELIO-DKD (Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease) and FIGARO-DKD (Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease). This guide provides a detailed comparison of Finerenone's efficacy across various stages of CKD, drawing upon the comprehensive data from these trials and their pooled analysis, FIDELITY.

#### **Comparative Efficacy Data**

The FIDELITY analysis, a prespecified pooled analysis of the FIDELIO-DKD and FIGARO-DKD trials, provides a robust dataset to evaluate the efficacy of Finerenone across a broad spectrum of CKD severity. The following tables summarize the key renal and cardiovascular outcomes stratified by baseline estimated Glomerular Filtration Rate (eGFR) and Urine Albumin-to-Creatinine Ratio (UACR), reflective of different CKD stages.

#### Renal Outcomes by Baseline eGFR and UACR





The primary renal composite outcome in the FIDELITY analysis was defined as time to kidney failure, a sustained decrease of ≥57% in eGFR from baseline, or renal death.

| Patient Subgroup<br>(Baseline) | Finerenone<br>Events/Patients (%) | Placebo<br>Events/Patients (%) | Hazard Ratio (95%<br>CI) |
|--------------------------------|-----------------------------------|--------------------------------|--------------------------|
| Overall                        | 360/6515 (5.5%)                   | 465/6511 (7.1%)                | 0.77 (0.67-0.88)         |
| eGFR<br>(mL/min/1.73m²)        |                                   |                                |                          |
| < 45                           | 239/3359 (7.1%)                   | 300/3349 (9.0%)                | 0.78 (0.66-0.93)         |
| 45 to < 60                     | 83/1826 (4.5%)                    | 108/1831 (5.9%)                | 0.77 (0.58-1.02)         |
| ≥ 60                           | 38/1330 (2.9%)                    | 57/1331 (4.3%)                 | 0.66 (0.44-0.99)         |
| UACR (mg/g)                    |                                   |                                |                          |
| < 300                          | 88/3358 (2.6%)                    | 115/3353 (3.4%)                | 0.76 (0.58-1.00)         |
| ≥ 300                          | 272/3157 (8.6%)                   | 350/3158 (11.1%)               | 0.77 (0.66-0.90)         |

Data from the FIDELITY pooled analysis.

## Cardiovascular Outcomes by Baseline eGFR and UACR

The primary cardiovascular composite outcome in the FIDELITY analysis was a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.[1]



| Patient Subgroup<br>(Baseline) | Finerenone<br>Events/Patients (%) | Placebo<br>Events/Patients (%) | Hazard Ratio (95%<br>CI) |
|--------------------------------|-----------------------------------|--------------------------------|--------------------------|
| Overall                        | 825/6515 (12.7%)                  | 939/6511 (14.4%)               | 0.86 (0.78-0.95)         |
| eGFR<br>(mL/min/1.73m²)        |                                   |                                |                          |
| < 45                           | 486/3359 (14.5%)                  | 549/3349 (16.4%)               | 0.87 (0.77-0.99)         |
| 45 to < 60                     | 221/1826 (12.1%)                  | 247/1831 (13.5%)               | 0.89 (0.74-1.07)         |
| ≥ 60                           | 118/1330 (8.9%)                   | 143/1331 (10.7%)               | 0.81 (0.64-1.03)         |
| UACR (mg/g)                    |                                   |                                |                          |
| < 300                          | 345/3358 (10.3%)                  | 385/3353 (11.5%)               | 0.89 (0.77-1.03)         |
| ≥ 300                          | 480/3157 (15.2%)                  | 554/3158 (17.5%)               | 0.85 (0.75-0.96)         |

Data from the FIDELITY pooled analysis.[1]

## **Experimental Protocols**

The robust data supporting Finerenone's efficacy stems from two large, randomized, double-blind, placebo-controlled, multicenter trials: FIDELIO-DKD and FIGARO-DKD.

### **FIDELIO-DKD Trial Protocol**

- Objective: To determine the efficacy and safety of Finerenone in delaying the progression of kidney disease in patients with CKD and T2D.[2][3]
- Patient Population: Adults with T2D and CKD, defined as either:
  - Urine albumin-to-creatinine ratio (UACR) ≥30 to <300 mg/g, estimated glomerular filtration rate (eGFR) ≥25 to <60 mL/min/1.73 m², and diabetic retinopathy.[2]</li>
  - UACR ≥300 to ≤5000 mg/g and eGFR ≥25 to <75 mL/min/1.73 m².</li>
- Intervention: Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care, including a renin-angiotensin system (RAS) inhibitor.



- Primary Endpoint: A composite of time to first occurrence of kidney failure (defined as chronic dialysis, kidney transplantation, or a sustained eGFR of <15 mL/min/1.73 m²), a sustained decrease of ≥40% in eGFR from baseline over at least 4 weeks, or renal death.
- Key Secondary Endpoint: A composite of time to first occurrence of cardiovascular death,
   nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
- Exclusion Criteria: Key exclusions included non-diabetic kidney disease, symptomatic chronic heart failure with reduced ejection fraction, and uncontrolled hypertension.

#### **FIGARO-DKD Trial Protocol**

- Objective: To evaluate the efficacy and safety of Finerenone on cardiovascular morbidity and mortality in patients with CKD and T2D.
- Patient Population: Adults with T2D and CKD, defined as either:
  - UACR ≥30 to <300 mg/g and eGFR ≥25 to ≤90 mL/min/1.73 m².</li>
  - UACR ≥300 to ≤5000 mg/g and eGFR ≥60 mL/min/1.73 m².
- Intervention: Finerenone (10 mg or 20 mg once daily) or placebo, in addition to standard of care, including a RAS inhibitor.
- Primary Endpoint: A composite of time to first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
- Key Secondary Endpoint: A composite of time to kidney failure, a sustained decrease of ≥40% in eGFR from baseline, or renal death.
- Exclusion Criteria: Similar to FIDELIO-DKD, key exclusions involved non-diabetic kidney disease and symptomatic heart failure with reduced ejection fraction.

## Visualizing the Mechanism and Workflow

To further elucidate the context of Finerenone's application, the following diagrams illustrate its mechanism of action and the general workflow of the pivotal clinical trials.





Click to download full resolution via product page

Figure 1: Finerenone's Mechanism of Action.





Click to download full resolution via product page

Figure 2: Clinical Trial Workflow.



#### Conclusion

The collective evidence from the FIDELIO-DKD, FIGARO-DKD, and the comprehensive FIDELITY analysis demonstrates that Finerenone provides consistent cardiorenal benefits across a wide range of CKD stages in patients with type 2 diabetes. The reduction in both renal and cardiovascular composite outcomes is evident in patients with varying degrees of baseline eGFR and albuminuria, underscoring its broad utility in this high-risk population. The detailed experimental protocols of these landmark trials provide a transparent and robust foundation for these conclusions, guiding future research and clinical practice in the management of diabetic kidney disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. samev-dz.com [samev-dz.com]
- To cite this document: BenchChem. [Finerenone's Efficacy in Chronic Kidney Disease: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381673#comparative-efficacy-of-finerenone-in-different-stages-of-chronic-kidney-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com